4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone
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Overview
Description
4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a chloro group at the 4-position, an ethyl group at the 2-position, and a 1-methylhydrazino group at the 5-position. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of Substituents: The chloro, ethyl, and 1-methylhydrazino groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.
Catalysts and Reagents: The use of specific catalysts and reagents to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Interaction: Interacting with DNA to affect gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-ethyl-5-hydrazino-3(2H)-pyridazinone: Similar structure but lacks the 1-methyl group on the hydrazino moiety.
4-chloro-2-methyl-5-(1-methylhydrazino)-3(2H)-pyridazinone: Similar structure but has a methyl group instead of an ethyl group at the 2-position.
Uniqueness
4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives. The presence of the 1-methylhydrazino group at the 5-position is particularly noteworthy, as it can influence the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-ethylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-3-12-7(13)6(8)5(4-10-12)11(2)9/h4H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGGXFLNXHYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N(C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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